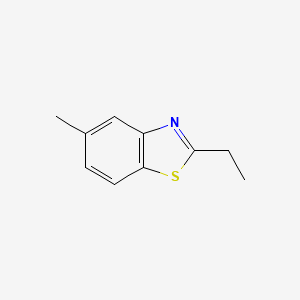

2-Ethyl-5-methyl-1,3-benzothiazole

Description

Properties

Molecular Formula |

C10H11NS |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2-ethyl-5-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NS/c1-3-10-11-8-6-7(2)4-5-9(8)12-10/h4-6H,3H2,1-2H3 |

InChI Key |

OQQOKAMXIGXUBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(S1)C=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Ethyl-5-methyl-1,3-benzothiazole

General Synthetic Strategies for Benzothiazoles

Benzothiazoles are commonly synthesized via condensation and cyclization reactions involving:

- Ortho-aminothiophenols or their derivatives

- Carbonyl compounds or equivalents (ketones, aldehydes, acids)

- Catalysts such as acids or transition metals

The introduction of substituents like ethyl and methyl groups is typically achieved by selecting appropriately substituted starting materials or by post-synthesis functionalization.

Specific Methods Relevant to 2-Ethyl-5-methyl-1,3-benzothiazole

Cyclization of 4-Chloro-o-aminothiophenol with Acetylacetone Derivatives

A closely related method, demonstrated for 2-methyl-5-chlorobenzothiazole, involves reacting 4-chloro-o-aminothiophenol with acetylacetone under acidic catalysis (p-toluenesulfonic acid) in toluene at 90°C for 36 hours. After solvent removal and silica gel column purification, yields up to 82% were reported. The reaction mechanism involves condensation of the amino and thiol groups with the diketone, followed by cyclization to form the benzothiazole ring system with methyl substitution at position 2.

By analogy, replacing acetylacetone with appropriate ethyl-substituted diketones or ketones can lead to 2-ethyl substitution. Similarly, methyl substitution at position 5 can be introduced by using 5-methyl-substituted aminothiophenols.

| Parameter | Details |

|---|---|

| Starting materials | 4-chloro-o-aminothiophenol, acetylacetone |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Temperature | 90°C |

| Reaction time | 36 hours |

| Purification | Silica gel column chromatography |

| Yield | 82% (for 2-methyl-5-chlorobenzothiazole) |

Thiourea-Based Cyclization with Substituted Anilines

Another established approach involves the condensation of substituted anilines with ammonium thiocyanate in the presence of bromine as a catalyst, forming benzothiazole derivatives after cyclization. This method can be adapted by using 5-methyl-substituted anilines and subsequent alkylation to install the ethyl group at position 2.

Transition Metal-Catalyzed Intramolecular Oxidative Coupling

Modern synthetic methodologies use transition metal catalysis (e.g., ruthenium(III) chloride) for intramolecular oxidative coupling of N-arylthioureas to form 2-substituted benzothiazoles. Electron-rich substrates show higher reactivity, and yields can reach up to 91%. This one-pot process can be performed in green solvents or solvent-free conditions, offering a sustainable route to substituted benzothiazoles including 2-ethyl-5-methyl derivatives.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst/Condition | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 4-chloro-o-aminothiophenol with acetylacetone | 4-chloro-o-aminothiophenol, acetylacetone | p-Toluenesulfonic acid, toluene, 90°C, 36 h | 82 | High yield, straightforward | Long reaction time |

| Aniline + ammonium thiocyanate cyclization | Substituted anilines, ammonium thiocyanate | Bromine catalyst, acidic medium | Moderate | Simple reagents | Requires bromine, moderate yield |

| RuCl3-catalyzed intramolecular oxidative coupling | N-arylthioureas | RuCl3 catalyst, green solvents | Up to 91 | High yield, green chemistry | Requires metal catalyst |

Research Findings and Notes

- The cyclization approach using substituted aminothiophenols and diketones is versatile and allows for selective substitution patterns on the benzothiazole ring.

- Transition metal catalysis methods represent a modern trend offering improved environmental profiles and efficiency.

- The choice of starting materials heavily influences the substitution pattern; for 2-ethyl-5-methyl substitution, precursors must be appropriately functionalized.

- Purification typically involves silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.

- Characterization data such as ^1H NMR and ^13C NMR confirm the structure and substitution pattern of the synthesized benzothiazoles.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole sulfur atom in 2-ethyl-5-methyl-1,3-benzothiazole is susceptible to oxidation, forming sulfoxides or sulfones.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide reagents favoring sulfoxide formation and stronger oxidants (e.g., mCPBA) driving sulfone synthesis .

Reduction Reactions

The thiazole ring can undergo reduction, though the ethyl and methyl substituents influence reaction pathways:

Reduction typically targets the C=N bond in the thiazole ring, yielding partially saturated derivatives. Steric effects from the ethyl group may limit catalytic hydrogenation efficiency .

Electrophilic Substitution

The benzene ring in the benzothiazole system undergoes electrophilic substitution, with directing effects dictated by the thiazole’s electron-withdrawing nature:

Directing Effects : The thiazole ring directs electrophiles to the meta position, while the methyl group at C5 exerts ortho/para influence, leading to mixed selectivity in halogenation .

Annulation Reactions

The nitrogen atoms in the thiazole ring participate in cyclization reactions to form fused heterocycles:

Mechanism : Oxidative cyclization with CuI involves radical intermediates, while Sc(OTf)<sub>3</sub>-catalyzed reactions proceed via keto-enol tautomerization and Michael addition .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable C–H bond functionalization:

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic environments via ring-opening reactions. Photodegradation studies indicate a half-life of >100 hours under UV light .

Scientific Research Applications

2-Ethyl-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Medicine: Benzothiazole derivatives are investigated for their potential as anticancer agents, enzyme inhibitors, and neuroprotective agents.

Industry: It is used in the production of dyes, rubber accelerators, and as a corrosion inhibitor

Mechanism of Action

The biological activity of 2-Ethyl-5-methyl-1,3-benzothiazole is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication. The exact mechanism of action depends on the specific application and target organism .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : Electron-withdrawing groups (e.g., chloro at position 5) enhance stability via hydrogen bonding or π-π stacking , while bulky groups (e.g., trimethoxyphenyl) introduce steric effects .

- Planarity: Smaller dihedral angles (e.g., 1.23° in 2-(5-chloro)-4-methoxyphenol derivative) correlate with stronger intermolecular interactions and crystallinity .

Antifungal vs. Antibacterial Properties:

- 2-Amino derivatives: Exhibit potent antifungal activity (e.g., MIC: 4 mg/mL against C. albicans) but lack antibacterial efficacy. The NH₂ group at position 2 is critical for antifungal action .

- 2-Mercapto derivatives: Show antibacterial activity due to the SH group, which is absent in amino analogs .

Biological Activity

2-Ethyl-5-methyl-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C10H11NS |

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | 2-ethyl-5-methyl-1,3-benzothiazole |

| InChI Key | OQQOKAMXIGXUBC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC2=C(S1)C=CC(=C2)C |

The biological activity of 2-Ethyl-5-methyl-1,3-benzothiazole is primarily attributed to its ability to interact with various molecular targets. It exhibits the following mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting metabolic pathways.

- Membrane Disruption: It may interfere with cell membrane integrity, leading to cell death.

- DNA Interaction: The compound can affect DNA replication processes, potentially leading to cytotoxic effects in rapidly dividing cells.

Antimicrobial Properties

Research indicates that 2-Ethyl-5-methyl-1,3-benzothiazole demonstrates notable antimicrobial and antifungal properties. For instance:

- Antibacterial Activity: Studies have shown that it exhibits significant activity against various bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL for some derivatives .

- Antifungal Activity: The compound has been investigated for its potential in treating fungal infections, showcasing effectiveness against specific fungal strains.

Anticancer Potential

The compound is also being explored for its anticancer properties. A study synthesized several benzothiazole derivatives, including variations of 2-Ethyl-5-methyl-1,3-benzothiazole, which were tested for their ability to inhibit cancer cell proliferation. Key findings include:

- Cell Proliferation Inhibition: Certain derivatives significantly inhibited the growth of cancer cell lines such as A431 and A549.

- Mechanistic Insights: The compounds induced apoptosis and arrested the cell cycle in cancer cells, indicating potential as therapeutic agents against tumors .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of benzothiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management .

Case Studies

Several case studies have documented the biological effects of 2-Ethyl-5-methyl-1,3-benzothiazole:

- Cancer Risk Assessment: A cohort study involving workers exposed to benzothiazoles found an increased incidence of bladder cancer linked to exposure levels . This highlights the need for careful evaluation of its safety profile despite its therapeutic potential.

- Antidiabetic Activity: Research into novel derivatives has shown that certain compounds can inhibit α-amylase activity significantly, suggesting potential applications in diabetes management .

Comparative Analysis with Similar Compounds

Comparative studies among benzothiazole derivatives reveal that 2-Ethyl-5-methyl-1,3-benzothiazole possesses unique properties due to its ethyl and methyl substitutions. This structural diversity influences solubility, stability, and overall biological potency compared to related compounds like 2-Methylbenzothiazole and 5-Methylbenzothiazole.

| Compound | Key Activity | MIC (μg/mL) |

|---|---|---|

| 2-Ethyl-5-methyl-1,3-benzothiazole | Antibacterial | 8 |

| 2-Methylbenzothiazole | Moderate antibacterial | Varies |

| 5-Methylbenzothiazole | Antifungal | Varies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-5-methyl-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

- The synthesis of benzothiazole derivatives typically involves cyclization of precursors like 2-aminophenols or thioamides. For example, condensation reactions with aldehydes/ketones in solvents like ethanol or DMF, catalyzed by nano-ZnO or MTAMO, yield benzothiazoles . Reaction temperature (80–120°C) and catalyst loading (5–10 mol%) critically affect regioselectivity and purity. Validation via melting point analysis, IR (C=N stretch ~1600 cm⁻¹), and NMR (δ 2.5–3.0 ppm for methyl/ethyl groups) is essential .

Q. How can structural validation of 2-ethyl-5-methyl-1,3-benzothiazole be performed using crystallographic methods?

- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. For example, intermolecular hydrogen bonding (e.g., N–H···O) and π-stacking interactions in cocrystals can be resolved with SHELX software . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Structure validation tools like PLATON ensure correct space group assignment and absence of twinning .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and electronic properties of 2-ethyl-5-methyl-1,3-benzothiazole?

- DFT studies (B3LYP/6-31G) reveal frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating charge-transfer potential. Partial atomic charges highlight nucleophilic sites (e.g., sulfur in thiazole ring) for electrophilic substitution. Molecular electrostatic potential (MEP) maps identify regions prone to hydrogen bonding, aligning with crystallographic data . Non-linear optical (NLO) properties, such as hyperpolarizability (β ~1.2 × 10⁻³⁰ esu), suggest applications in material science .

Q. What strategies resolve contradictions in bioactivity data for benzothiazole derivatives across studies?

- Discrepancies in antimicrobial assays (e.g., MIC values) often arise from strain specificity or assay conditions (e.g., broth microdilution vs. agar diffusion). Meta-analyses should standardize protocols (CLSI guidelines) and control for substituent effects. For instance, electron-withdrawing groups (e.g., –NO₂) enhance activity against Gram-negative bacteria, while lipophilic groups (e.g., ethyl/methyl) improve membrane penetration .

Q. How do intermolecular interactions in cocrystals or metal complexes modify the physicochemical properties of 2-ethyl-5-methyl-1,3-benzothiazole?

- Cocrystallization with octanedioic acid via O–H···N hydrogen bonds increases thermal stability (Tₘ > 200°C) and solubility in polar solvents. Metal complexes (e.g., Cu²⁺ or Co²⁺) exhibit bathochromic shifts in UV-Vis spectra (λₘₐₓ ~450 nm) due to ligand-to-metal charge transfer (LMCT), relevant for catalytic or sensor applications .

Methodological Guidance

Q. What spectroscopic techniques are most reliable for characterizing substituent effects on the benzothiazole core?

- ¹H/¹³C NMR : Methyl/ethyl groups appear as singlets (δ 2.1–2.3 ppm) and triplets (δ 1.2–1.4 ppm), respectively. Aromatic protons (δ 7.0–8.5 ppm) indicate substitution patterns .

- LC-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 179 for C₁₀H₁₁NS). Fragmentation patterns (e.g., loss of –CH₂CH₃) validate structural motifs .

- FT-IR : Absence of –NH₂ stretches (~3300 cm⁻¹) confirms cyclization completeness .

Q. How can researchers address low yields in benzothiazole synthesis?

- Optimize cyclization : Use microwave-assisted synthesis (100 W, 10 min) to accelerate ring closure.

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted precursors. Recrystallization from ethanol improves purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.